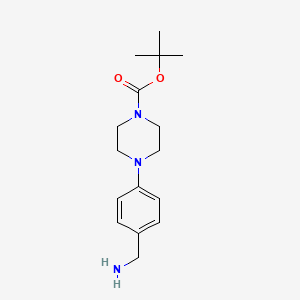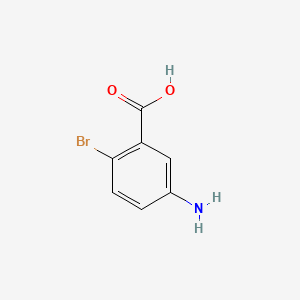
1-Bromo-4-fluoro-2-iodobenzène
Vue d'ensemble
Description
1-Bromo-4-fluoro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile synthon in various chemical syntheses. It is particularly valuable in the field of radiochemistry, where it is used as a precursor for the introduction of fluorine-18, a positron-emitting radioisotope used in positron emission tomography (PET) imaging . The compound's halogen substituents make it a reactive intermediate for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of 1-bromo-4-fluoro-2-iodobenzene and related compounds has been explored through different methods. One approach involves nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride to prepare 1-bromo-4-[18F]fluorobenzene with high radiochemical yields, which is crucial for 18F-arylation reactions . Another method includes a one-step preparation of fluorine-18 labeled synthons through nucleophilic exchange on corresponding phenyl-trimethylammonium salts . Additionally, the synthesis of related compounds, such as 1-bromo-2,4-dinitrobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene, has been reported, which are used as intermediates in the production of medicinal agents, dyes, and electroluminescent materials .
Molecular Structure Analysis
The molecular structure of 1-bromo-4-fluoro-2-iodobenzene and its analogs has been studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded and analyzed using density functional theory (DFT) calculations to understand the influence of halogen atoms on the geometry and vibrational modes of the benzene ring . These studies provide valuable information for the future development of substituted benzene compounds.
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-iodobenzene participates in a variety of chemical reactions. It has been used in palladium-catalyzed cross-coupling reactions with organostannanes, which is a method of interest for introducing fluorophenyl structures into functional molecules . Additionally, CuI-catalyzed domino processes have been employed to synthesize benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showcasing the compound's utility in forming heterocyclic structures . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have also been studied, leading to the formation of six-membered heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-4-fluoro-2-iodobenzene are influenced by its halogen substituents. Spectroscopic investigations provide insights into its electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. These properties are crucial for understanding the reactivity and stability of the compound. The thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their correlation with temperature, have been calculated, revealing the compound's behavior in different conditions .
Applications De Recherche Scientifique
Synthèse organique
Le 1-bromo-4-fluoro-2-iodobenzène est un composé aromatique halogéné qui sert de bloc de construction polyvalent en synthèse organique. Sa combinaison unique d'halogènes en fait un réactif précieux pour diverses réactions de substitution, où il peut subir des réactions de couplage catalysées par le palladium pour former des liaisons carbone-carbone et carbone-azote .
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour synthétiser des molécules présentant des activités pharmacologiques potentielles. Sa réactivité permet l'introduction d'atomes de fluor dans les composés bioactifs, ce qui peut modifier considérablement leurs propriétés biologiques, telles que la stabilité métabolique et la perméabilité membranaire .
Science des matériaux
La présence de plusieurs halogènes dans le this compound le rend adapté au développement de matériaux avancés. Il peut être utilisé pour créer des polymères et des structures organiques présentant des propriétés électroniques et optiques spécifiques, essentielles dans le domaine de l'électronique et de la photonique .
Médecine nucléaire
Ce composé trouve également des applications en médecine nucléaire. Il peut être utilisé comme précurseur pour la synthèse de composés radiomarqués, en particulier ceux impliquant le fluor-18, un isotope émetteur de positons utilisé en tomographie par émission de positons (TEP) .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans diverses méthodes analytiques, notamment la chromatographie en phase gazeuse et la spectrométrie de masse, pour identifier et quantifier d'autres substances .
Recherche agrochimique
Les atomes de brome et d'iode présents dans le this compound en font un précurseur pour la synthèse d'agrochimiques. Ces atomes d'halogènes peuvent être remplacés par d'autres groupes fonctionnels pour créer des composés ayant des activités herbicides ou pesticides .
Chimie de la fluoration
Il est également largement utilisé en chimie de la fluoration pour introduire des atomes de fluor dans les molécules organiques. Le fluor est connu pour sa capacité à améliorer la stabilité chimique et thermique des composés, les rendant plus résistants à la dégradation .
Études environnementales
Enfin, le this compound peut être utilisé dans les études environnementales pour comprendre le devenir et le transport des composés halogénés dans l'environnement. Ses produits de dégradation peuvent être surveillés pour évaluer leur impact sur les écosystèmes et la santé humaine .
Safety and Hazards
Mécanisme D'action
Target of Action
1-Bromo-4-fluoro-2-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It can participate in various types of reactions, including substitution and coupling reactions .
Mode of Action
The compound interacts with its targets through its halogen atoms. The bromine, fluorine, and iodine atoms on the benzene ring can be replaced by other groups in a substitution reaction, or they can form bonds with other molecules in a coupling reaction . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Biochemical Pathways
As a synthetic reagent, 1-Bromo-4-fluoro-2-iodobenzene is primarily used in chemical reactions rather than biological pathways. It can be used to synthesize more complex molecules that do participate in biochemical pathways .
Pharmacokinetics
Like other halogenated aromatic compounds, it is likely to be poorly absorbed and slowly metabolized .
Result of Action
The primary result of the action of 1-Bromo-4-fluoro-2-iodobenzene is the formation of new chemical bonds and the synthesis of new compounds . The exact products depend on the reaction conditions and the other reactants present.
Propriétés
IUPAC Name |
1-bromo-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBSSUCEUMLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942423 | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202865-72-3 | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)





![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)